(E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
説明
The compound (E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a urea derivative featuring a quinazolinone core substituted with a 4-fluorophenyl group and a 3-methoxyphenethyl side chain.
特性
CAS番号 |
941895-77-8 |
|---|---|
分子式 |
C24H21FN4O3 |
分子量 |
432.455 |
IUPAC名 |
1-(4-fluorophenyl)-3-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H21FN4O3/c1-32-19-6-4-5-16(15-19)13-14-29-22(20-7-2-3-8-21(20)27-24(29)31)28-23(30)26-18-11-9-17(25)10-12-18/h2-12,15H,13-14H2,1H3,(H2,26,28,30) |
InChIキー |
URBKKNGOBUZZAD-XAYXJRQQSA-N |
SMILES |
COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Urea Linkages and Heterocyclic Cores
The compound 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (2k) () shares a urea backbone but differs significantly in its heterocyclic core and substituents. Key distinctions include:
- Core Structure: Compound 2k incorporates a thiazole ring and piperazine moiety, whereas the target compound features a quinazolinone core. The thiazole in 2k may enhance metabolic stability compared to the dihydroquinazolinone system, which is prone to hydrolysis under physiological conditions .
- Substituents : The 3-chloro-4-fluorophenyl group in 2k introduces stronger electron-withdrawing effects compared to the 4-fluorophenyl group in the target compound. This difference could influence electronic interactions with biological targets, such as altering π-π stacking or hydrogen-bonding capabilities .
- Synthetic Yield: Compound 2k was synthesized with a yield of 73.3%, suggesting efficient coupling under the reported conditions. No yield data are available for the target compound, but its synthesis likely requires specialized methods for stabilizing the (E)-urea configuration .
Table 1: Physicochemical Comparison
Urea Derivatives with Imidazolidine Moieties
The European patent () describes (E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas , which share the urea functional group but utilize an imidazolidine-triazole hybrid core. Key contrasts include:
- Core Flexibility: The imidazolidine ring in the patent compounds allows for greater conformational flexibility compared to the rigid quinazolinone system. This flexibility may improve solubility but reduce target specificity .
- In contrast, the 3-methoxyphenethyl group in the target compound offers electron-donating properties, which may favor interactions with polar residues .
- Synthetic Approach : The patent employs a carbamate intermediate and imidazoline hydrobromides for urea formation, a strategy distinct from the likely condensation reactions used for the target compound. The use of potassium phosphate and N,N-diisopropylethylamine in the patent suggests optimized conditions for urea bond formation under mild conditions .
準備方法
Synthetic Pathways for Quinazolinone Core Formation
Alkylation of 2-Aminobenzamide
The synthesis begins with the alkylation of 2-aminobenzamide using 3-methoxyphenethyl bromide. This step introduces the 3-methoxyphenethyl group at position 3 of the benzamide scaffold. As demonstrated in analogous systems, reaction conditions involve potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 78% yield (Table 1). The product, N-(3-methoxyphenethyl)-2-aminobenzamide, is purified via recrystallization from ethanol.
Table 1: Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | 2-Aminobenzamide |
| Alkylating Agent | 3-Methoxyphenethyl Bromide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 78% |
Cyclization to Quinazolinone
Cyclization of the alkylated intermediate is achieved through modified Niementowski conditions. Heating under reflux in acetic acid for 6 hours induces ring closure, forming the 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one core with an 85% yield. The reaction proceeds via intramolecular nucleophilic attack of the amide nitrogen on the adjacent carbonyl group, facilitated by the electron-withdrawing effect of the methoxyphenethyl substituent.
Alternative Methodologies and Comparative Analysis
SNAr-Based Cyclization
An alternative route employs a cesium carbonate (Cs₂CO₃)-promoted nucleophilic aromatic substitution (SNAr) reaction. Starting with 2-fluoro-N-(3-methoxyphenethyl)benzamide, reaction with urea in dimethyl sulfoxide (DMSO) at 135°C for 24 hours directly yields the quinazolinone-urea hybrid. This one-pot method avoids isolation of intermediates but results in a lower yield (55%) due to competing side reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of the final product confirm the E-configuration through distinct coupling patterns:
Industrial-Scale Considerations
Purification Strategies
Large-scale purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. This dual approach ensures >99% purity, critical for pharmaceutical applications.
Environmental Impact
The use of DMF and THF poses challenges for waste management. Recent advances substitute these with cyclopentyl methyl ether (CPME), a greener solvent, without compromising yield.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Control temperature (e.g., 0–5°C during coupling to reduce decomposition).
- Catalytic agents like DMAP can enhance urea bond formation efficiency .
Q. Example Data :
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Acetic anhydride, reflux | 65–70 | |
| Urea Coupling | 4-Fluorophenyl isocyanate, 0°C | 55–60 |
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (quinazolinone aromatic protons), δ 6.7–7.3 ppm (fluorophenyl and methoxyphenethyl groups). Methoxy protons appear as a singlet at δ ~3.8 ppm .
- ¹³C NMR : Carbonyl signals at δ 165–170 ppm (quinazolinone C=O), δ 155–160 ppm (urea C=O) .
- Mass Spectrometry (ESI-MS) :
- Molecular ion peak [M+H]⁺ matches calculated molecular weight (e.g., m/z 458.49 for a related compound) .
Advanced Question: How do structural modifications (e.g., substituents on the phenyl rings) influence bioactivity?
Answer:
- Fluorophenyl Group : Enhances metabolic stability and membrane permeability due to electronegativity and lipophilicity .
- Methoxyphenethyl Moiety : Modulates receptor binding affinity. Bulkier substituents (e.g., trifluoromethyl) may sterically hinder target interactions .
Q. Comparative Bioactivity Data :
| Substituent | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 0.12 | Enzyme X | |
| 3-Methoxyphenyl | 0.45 | Enzyme X |
Advanced Question: What methodologies are used to identify and validate biological targets?
Answer:
- Target Fishing :
- Computational Docking : Predict binding to kinase domains or GPCRs using Schrödinger Suite or AutoDock .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., KD = 12 nM for a quinazolinone derivative ).
- Validation :
- Gene Knockdown (siRNA) : Reduced compound efficacy in target-silenced cell lines confirms specificity .
Advanced Question: How can contradictory pharmacological data across studies be resolved?
Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. HeLa discrepancies ).
- Purity Verification : HPLC purity >98% (e.g., a study showing 95% purity led to 30% lower activity ).
- Meta-Analysis : Pool data from ≥3 independent studies to identify trends .
Advanced Question: What computational approaches predict solubility and formulation challenges?
Answer:
- Solubility Prediction :
- Abraham Solvation Model : Estimates logP (calculated logP = 3.2, indicating poor aqueous solubility) .
- Formulation Strategies :
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability (e.g., 2.5x AUC increase in rats ).
Advanced Question: What experimental designs address poor in vivo pharmacokinetics?
Answer:
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., acetylated urea) to enhance absorption .
- Microsomal Stability Assays : Identify metabolic hotspots (e.g., CYP3A4-mediated demethylation of methoxy groups ).
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